Patent-Documented Structural Origin as a Defined AXL Kinase Inhibitor Within the Bergenbio ASA Portfolio
CAS 1020978-24-8 is unambiguously identified as a specific exemplified compound (one of a finite set of individually synthesized and characterized entities) within Bergenbio ASA's patent application WO2020234444A1, which discloses compounds of general formula (I) as AXL inhibitory actives for cancer treatment. By contrast, numerous commercially available N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)benzamide analogs (e.g., 2-methoxy, 3-fluoro, 2-chloro-4-fluoro, 2-trifluoromethyl, and 4-ethyl variants) are not enumerated in this specific patent family and lack a formally documented AXL-targeted development lineage. The target compound's origin within a focused medicinal chemistry program targeting the AXL kinase ATP-binding site—rather than as a general screening library compound—provides a verifiable provenance trail linking its design to the intended pharmacology [1].
| Evidence Dimension | Patent-enumerated status as a defined AXL inhibitor compound |
|---|---|
| Target Compound Data | Explicitly synthesized and claimed within Bergenbio ASA WO2020234444A1 as a compound of formula (I) with AXL inhibitory activity |
| Comparator Or Baseline | 2-Methoxy, 3-fluoro, 2-chloro-4-fluoro, 2-trifluoromethyl, 4-ethyl, and pyridin-2-ylamino regioisomer analogs: NOT individually enumerated in WO2020234444A1; available only as general research compounds from chemical vendors |
| Quantified Difference | Qualitative binary difference: present in focused AXL patent portfolio vs. absent |
| Conditions | Patent document analysis of WO2020234444A1 (Bergenbio ASA) |
Why This Matters
For procurement decisions in target-based drug discovery, a compound with a documented patent trail linked to a specific therapeutic target (AXL) offers greater experimental confidence and IP transparency than analogs with no such provenance.
- [1] Bergenbio ASA. PHARMACEUTICALLY ACTIVE COMPOUNDS. International Patent Application WO2020234444A1. Published 26 November 2020. Priority date 22 May 2019. View Source
